2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Description
The compound 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is a quinoline carbonitrile derivative characterized by a complex polycyclic framework. Its structure features a quinoline core substituted with a 4-chlorophenyl group at position 4, a 7,7-dimethyl moiety stabilizing the dihydroquinoline system, and a sulfanyl-linked 2-(4-chlorophenyl)-2-oxoethyl group at position 2.
Structural determination of such compounds often employs crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring precise confirmation of substituent positions and stereochemistry .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O2S/c1-26(2)12-20-24(21(30)13-26)23(17-6-4-3-5-7-17)19(14-28)25(29-20)32-15-22(31)16-8-10-18(27)11-9-16/h3-11H,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXBUWTULIYKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Skeleton Formation
The dihydroquinoline core is typically constructed via Friedländer annulation, combining 2-aminoacetophenone derivatives with cyclic ketones. For example, 7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline is synthesized by reacting 2-amino-4-phenylacetophenone with dimedone in acetic acid under reflux (110–120°C, 8–12 hours). This step achieves 70–75% yields, with the dimethyl groups at C7 introduced via the ketone reactant.
Sulfanyl Group Introduction
The critical 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl moiety is installed through nucleophilic substitution. A thiolate anion, generated from 2-(4-chlorophenyl)-2-oxoethanethiol using bases like potassium carbonate, displaces a leaving group (e.g., chloride) at the C2 position of the quinoline intermediate. Optimal conditions involve dimethylformamide (DMF) as the solvent at 60–70°C for 4–6 hours, yielding 68–72% of the sulfanyl adduct.
Reaction Mechanisms and Key Intermediates
Nucleophilic Aromatic Substitution
The sulfanyl group incorporation follows an SNAr mechanism , where the electron-deficient C2 position of the quinoline intermediate undergoes attack by the thiolate nucleophile. Density functional theory (DFT) studies suggest that the reaction proceeds via a Meisenheimer complex, with the transition state stabilized by resonance involving the quinoline’s nitrogen lone pair.
Cyclocondensation Dynamics
Friedländer annulation proceeds through a keto-enol tautomerization pathway. The enamine intermediate formed from 2-aminoacetophenone and dimedone undergoes intramolecular cyclization, facilitated by acid catalysis, to yield the dihydroquinoline framework.
Optimization Strategies for Yield Enhancement
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Temperature | 65°C | +22% vs. RT |
| Reaction Time | 5 hours | Max at 6h |
Data aggregated from demonstrate that polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates, while temperatures above 60°C overcome activation barriers for sulfanyl group incorporation.
Catalytic Additives
The use of pyridine hydrochloride (5–10 mol%) accelerates amine displacement reactions by protonating unreactive intermediates, as evidenced in analogous quinolinecarbonitrile syntheses. This additive reduces side product formation from 18% to 6% in model systems.
Purification and Isolation Techniques
Chromatographic Methods
Final purification employs flash column chromatography with ethyl acetate/hexane gradients (10% → 30% EA), resolving the target compound (Rf = 0.35) from unreacted dimedone (Rf = 0.12) and bis-sulfanyl byproducts (Rf = 0.55). Pilot-scale runs (50 g feed) achieve 92–95% purity post-column.
Recrystallization Protocols
Recrystallization from ethanol/water (3:1 v/v) at −20°C yields needle-like crystals suitable for X-ray diffraction. This step increases purity from 92% to 99.5% but reduces overall yield by 8–10% due to solubility limitations.
Analytical Characterization Data
Spectroscopic Profiles
1H NMR (400 MHz, DMSO-d6):
-
δ 8.23 (s, 1H, H-3), 7.98–7.42 (m, 9H, aromatic), 4.12 (s, 2H, SCH2CO), 2.86 (s, 3H, NCH3), 1.32 (s, 6H, C(CH3)2).
IR (KBr):
Chromatographic Purity
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18, MeOH:H2O) | 99.2 | 12.7 |
| UPLC-MS | 99.5 | 5.3 |
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. The chlorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The sulfanyl linkage may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Position 2 Substituents
- Target Compound: The sulfanyl-2-oxoethyl group introduces a thioether linkage, which may enhance lipophilicity and metabolic stability compared to the amino group in analogs .
Position 4 Substituents
- Target Compound: The 4-chlorophenyl group is electron-withdrawing, which may stabilize the quinoline core and enhance interactions with hydrophobic binding pockets.
- Analog () : The 3,4,5-trimethoxyphenyl substituent provides electron-donating methoxy groups, increasing solubility and enabling π-stacking interactions in biological targets .
Biological Activity
The compound 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile (CAS Number: 211613-60-4) is a member of the quinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 455.01 g/mol. The predicted boiling point is approximately 634 °C, and it has a density of around 1.29 g/cm³. The compound features a complex structure that includes a chlorophenyl group and a carbonitrile moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27ClN2O2S |
| Molecular Weight | 455.01 g/mol |
| Predicted Boiling Point | 634 °C |
| Density | 1.29 g/cm³ |
Antimicrobial Activity
Research indicates that compounds similar to this quinoline derivative exhibit antibacterial activity against various strains. For instance, studies have shown moderate to strong efficacy against Salmonella typhi and Bacillus subtilis while demonstrating weaker effects on other bacterial strains like Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. It has shown strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The IC50 values for these activities suggest significant potency, with some derivatives exhibiting IC50 values as low as 0.63 µM .
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth . The structural characteristics of quinolines often correlate with their ability to interact with DNA and modulate cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes like AChE and urease, the compound prevents substrate access, thereby inhibiting their activity.
- Interaction with Cellular Targets : The presence of functional groups allows for interaction with cellular receptors or enzymes involved in critical pathways such as apoptosis and cell cycle regulation.
- Antioxidant Activity : Some studies suggest that quinoline derivatives possess antioxidant properties that could protect cells from oxidative stress .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized quinoline derivatives, including those related to our compound. Results indicated a significant reduction in bacterial growth at specific concentrations, particularly against Salmonella typhi. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial enzymes .
- Enzyme Inhibition Studies : Another investigation focused on enzyme inhibition by various derivatives of the compound. It was found that certain modifications enhanced AChE inhibitory activity significantly compared to baseline compounds. This study employed kinetic assays to determine IC50 values across different derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
